molecular formula C10H13FN4O4 B5507951 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide

5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide

Cat. No. B5507951
M. Wt: 272.23 g/mol
InChI Key: UQPGDHMPKMVQPF-DZDAAMPGSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide" often involves condensation reactions, as seen in the synthesis of complex heterocyclic systems. For example, the condensation of aldehydes with amines has been used to form polyazapolycyclic compounds, indicating a potential pathway for synthesizing similar structures (Nielsen et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant p-π and n-σ* conjugation, leading to intermediate bond lengths between single and double bonds. This conjugation stabilizes certain molecular fragments and influences the overall geometry of the molecule (Atovmyan et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving similar compounds showcase their reactivity and potential applications. For instance, Diels-Alder reactions have been employed to create complex structures, indicating the high reactivity of these compounds under specific conditions (Nandakumar et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal density and melting points, are crucial for understanding the material's applications. Compounds with similar structures have been analyzed for their polycrystalline properties, offering insights into their stability and reactivity under various conditions (Ma et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, play a significant role in determining the applications of these compounds. For example, the electrophilicity of carbene analogs provides a foundation for understanding the chemical behavior and potential synthetic utility of similar structures (Sander et al., 2000).

Scientific Research Applications

Structural Analysis and Bond Characterization

The chemical compound 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide has been subject to structural analysis, revealing intricate details about its bond lengths and configurations. Research by Atovmyan et al. (1987) established the structures of derivatives of this compound, indicating intermediate bond lengths between single and double bonds due to p-π conjugation. This study highlighted the planarity of the CN+ (O−)=NOC fragment, stabilized by both p-π and n-σ* conjugation, suggesting potential applications in materials science and molecular engineering where such specific bond configurations are critical (Atovmyan, Golovina, & Zyuzin, 1987).

Photochemical and Catalytic Properties

In the realm of photocatalytic applications, derivatives similar to 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide have been explored for their potential in organic reactions. Shang et al. (2019) reviewed the use of a related organophotocatalyst, showcasing its broad applicability in various organic transformations due to its excellent redox window and chemical stability. This indicates a promising avenue for the application of 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide in facilitating photocatalytic processes, potentially leading to more efficient and environmentally friendly synthetic methods (Shang, Lu, Cao, Liu, He, & Yu, 2019).

Ligand Efficiency in Asymmetric Catalysis

Exploring the compound's potential as a ligand, Melcher et al. (2018) investigated the efficiency of related dienes as ligands to rhodium(I), finding that certain derivatives can significantly impact the selectivity of reactions. This research suggests that compounds with structural similarities to 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide could serve as effective ligands in asymmetric catalysis, offering a path to highly selective synthetic processes (Melcher, Alves da Silva, Ivšić, & Strand, 2018).

Electronic and Optical Properties

Further research into the electronic and optical properties of related compounds, as conducted by Mary et al. (2019), highlights the potential of these molecules in the development of novel light-harvesting materials. Their study on aromatic halogen-substituted compounds reveals significant light-harvesting efficiency, suggesting that 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide could contribute to the advancement of solar energy conversion and storage technologies (Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).

properties

IUPAC Name

(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN4O4/c1-18-12-14(16)10(15(17)13-19-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3/b14-12-,15-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPGDHMPKMVQPF-DZDAAMPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=[N+](C(CC1=CC=CC=C1F)[N+](=NOC)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=[N+](\[O-])/C(/[N+](=N/OC)/[O-])CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium

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